molecular formula C23H41CaNO5 B12665113 calcium;(2S)-2-(octadecanoylamino)pentanedioate CAS No. 61745-54-8

calcium;(2S)-2-(octadecanoylamino)pentanedioate

Katalognummer: B12665113
CAS-Nummer: 61745-54-8
Molekulargewicht: 451.7 g/mol
InChI-Schlüssel: ZLNNXCPVVMIOND-BDQAORGHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;(2S)-2-(octadecanoylamino)pentanedioate is a complex organic compound that combines calcium ions with a specific amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a calcium ion coordinated with an amino acid derivative, which provides unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S)-2-(octadecanoylamino)pentanedioate typically involves the reaction of calcium salts with the corresponding amino acid derivative. One common method is to react calcium chloride with (2S)-2-(octadecanoylamino)pentanedioic acid in an aqueous solution. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and reaction of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants through a reactor. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;(2S)-2-(octadecanoylamino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Calcium;(2S)-2-(octadecanoylamino)pentanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in cellular signaling and as a calcium ion carrier.

    Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a drug delivery agent.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of calcium;(2S)-2-(octadecanoylamino)pentanedioate involves its interaction with calcium channels and receptors in biological systems. The compound can bind to calcium channels, modulating their activity and influencing calcium ion transport. This interaction can affect various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Calcium gluconate: Another calcium compound used in medicine for calcium supplementation.

    Calcium carbonate: Commonly used as an antacid and calcium supplement.

    Calcium citrate: Used as a dietary supplement and in food fortification.

Uniqueness

Calcium;(2S)-2-(octadecanoylamino)pentanedioate is unique due to its specific structure, which combines calcium ions with an amino acid derivative. This unique structure provides distinct properties and reactivity compared to other calcium compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61745-54-8

Molekularformel

C23H41CaNO5

Molekulargewicht

451.7 g/mol

IUPAC-Name

calcium;(2S)-2-(octadecanoylamino)pentanedioate

InChI

InChI=1S/C23H43NO5.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1

InChI-Schlüssel

ZLNNXCPVVMIOND-BDQAORGHSA-L

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.